molecular formula C20H19N3O3S2 B12162134 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide

Cat. No.: B12162134
M. Wt: 413.5 g/mol
InChI Key: VRZMVCAFPACOPS-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide is a complex organic compound that features a unique combination of benzodioxin and benzothienopyrimidine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzodioxin Ring: This step involves the cyclization of catechol derivatives with appropriate dihalides under basic conditions to form the 1,4-benzodioxin structure.

    Synthesis of the Benzothienopyrimidine Core: This involves the condensation of thiophene derivatives with guanidine or similar reagents to form the benzothienopyrimidine structure.

    Coupling Reaction: The final step involves coupling the benzodioxin and benzothienopyrimidine intermediates using a suitable linker, such as a thioacetamide group, under conditions that promote nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the compound to their corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzodioxin or benzothienopyrimidine rings, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s reactivity or biological activity.

Scientific Research Applications

Chemistry

In chemistry, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

Biologically, this compound may exhibit interesting interactions with enzymes or receptors due to its structural complexity, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities, depending on its interaction with biological targets.

Industry

Industrially, the compound might be used in the development of new materials with specific electronic or optical properties, given its unique structural features.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide: Lacks the tetrahydro modification, potentially altering its reactivity and biological activity.

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyrimidin-4-ylsulfanyl)acetamide: Simplified structure, which may result in different chemical and biological properties.

Uniqueness

The tetrahydro modification in N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide introduces additional flexibility and potential for unique interactions with biological targets, setting it apart from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C20H19N3O3S2

Molecular Weight

413.5 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide

InChI

InChI=1S/C20H19N3O3S2/c24-17(23-12-5-6-14-15(9-12)26-8-7-25-14)10-27-19-18-13-3-1-2-4-16(13)28-20(18)22-11-21-19/h5-6,9,11H,1-4,7-8,10H2,(H,23,24)

InChI Key

VRZMVCAFPACOPS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC(=O)NC4=CC5=C(C=C4)OCCO5

Origin of Product

United States

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